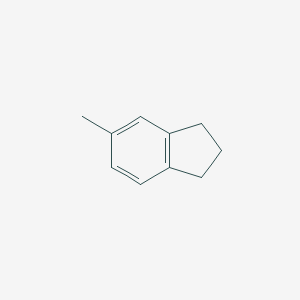![molecular formula C8H13NO2 B054064 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one CAS No. 122797-14-2](/img/structure/B54064.png)
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one, also known as MHO, is a cyclic compound that has gained significant attention in the field of scientific research. MHO is a versatile compound that has been used in various applications, including organic synthesis, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound is also a versatile compound that can be used in various applications, including organic synthesis, drug discovery, and material science. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one in scientific research. One potential direction is the use of this compound in the synthesis of new drugs for the treatment of various diseases. Another potential direction is the use of this compound in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Synthesemethoden
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one can be synthesized by a variety of methods, including catalytic hydrogenation of 4-methyl-2-cyclohexenone, cycloaddition of nitrones, and cyclization of 4-methyl-2-cyclohexenone oxime. The most common method for the synthesis of this compound is the catalytic hydrogenation of 4-methyl-2-cyclohexenone. This method involves the reduction of the double bond in 4-methyl-2-cyclohexenone using a catalyst, such as palladium on carbon or Raney nickel, under hydrogen gas.
Wissenschaftliche Forschungsanwendungen
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has been extensively used in scientific research due to its unique chemical properties. This compound has been used as a building block in the synthesis of various compounds, including amino acids, peptides, and heterocycles. This compound has also been used in drug discovery, where it has shown promising results in the treatment of various diseases, including cancer and neurological disorders. This compound has also been used in material science, where it has been used as a monomer in the synthesis of polymers and as a crosslinking agent in the synthesis of hydrogels.
Eigenschaften
CAS-Nummer |
122797-14-2 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-2-4-7(6)11-8(10)9-5/h5-7H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
FOTWNOVSMGCBPD-UHFFFAOYSA-N |
SMILES |
CC1C2CCCC2OC(=O)N1 |
Kanonische SMILES |
CC1C2CCCC2OC(=O)N1 |
Synonyme |
Cyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)
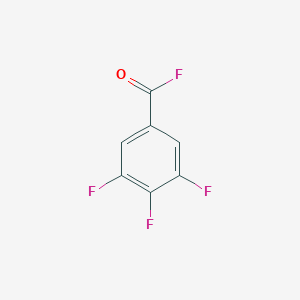
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)
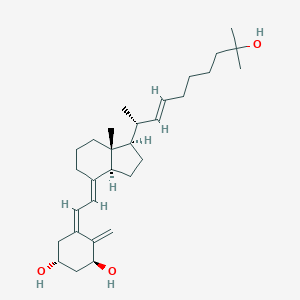

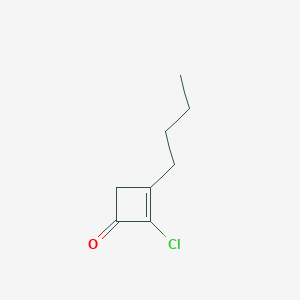
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
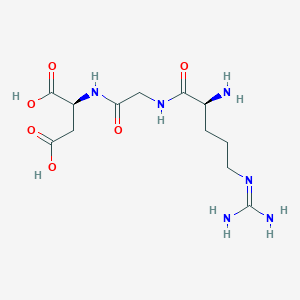
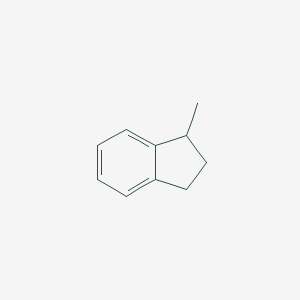
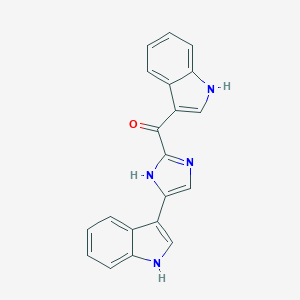
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
